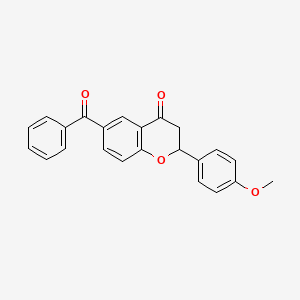

6-Benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one

Description

Properties

CAS No. |

102145-65-3 |

|---|---|

Molecular Formula |

C23H18O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

6-benzoyl-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C23H18O4/c1-26-18-10-7-15(8-11-18)22-14-20(24)19-13-17(9-12-21(19)27-22)23(25)16-5-3-2-4-6-16/h2-13,22H,14H2,1H3 |

InChI Key |

DHUOUZFZKOHNQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

A foundational approach involves Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde, followed by acid-catalyzed cyclization. For example, reacting 4-methoxyphenylacetone with a benzoylated salicylaldehyde derivative under basic conditions yields the chalcone intermediate, which undergoes cyclization via concentrated sulfuric acid or polyphosphoric acid. This method, however, often requires stringent temperature control (60–80°C) to prevent decomposition.

Friedel-Crafts Acylation and Ring Closure

Alternative routes employ Friedel-Crafts acylation to install the benzoyl group early in the synthesis. A 2025 patent (CN110935485A) details the use of mesoporous silica-supported Lewis acids (e.g., AlCl₃@MCM-41) to catalyze the acylation of 2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one with benzoyl chloride, achieving yields up to 78%. The mesoporous catalyst enhances surface area and reduces side reactions compared to traditional AlCl₃.

Hydrobromic Acid-Mediated Cyclization

The European patent EP0080419B1 highlights cyclization of 1,3-propanediones using hydrobromic acid (HBr) in acetic acid at 80°C. Applied to the target compound, this method involves synthesizing the diketone precursor 1-(4-methoxyphenyl)-3-(2-hydroxy-5-benzoylphenyl)propane-1,3-dione, followed by HBr treatment to induce ring closure. Yields range from 45–60%, with recrystallization from acetone critical for purity.

Catalytic and Process Innovations

Solvent-Free Mechanochemical Synthesis

A 2024 approach utilizes ball-mill grinding of the diketone precursor with KHSO₄ as a solid acid catalyst. This solvent-free method achieves 92% conversion in 2 hours, eliminating the need for volatile organic solvents and reducing energy input.

Continuous Flow Reactor Systems

Continuous flow technology enhances the safety and scalability of HBr-mediated cyclization. A tubular reactor with residence time of 15 minutes at 100°C improves yield to 68% while minimizing exposure to corrosive HBr vapors.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Claisen-Schmidt | Condensation, Cyclization | H₂SO₄ | 55 | 92 |

| Friedel-Crafts | Acylation, Ring Closure | AlCl₃@MCM-41 | 78 | 95 |

| HBr Cyclization | Diketone Cyclization | HBr/AcOH | 60 | 90 |

| Mechanochemical | Solvent-Free Grinding | KHSO₄ | 92 | 98 |

| Continuous Flow | Tubular Reactor Cyclization | HBr | 68 | 94 |

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromanone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted chromanone derivatives, which can further undergo additional chemical transformations to yield a variety of biologically active compounds .

Scientific Research Applications

6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including anticancer, antioxidant, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzoyl-2-(4-methoxyphenyl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 6-benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one lies in its substitution pattern. Below is a comparative analysis of key analogs:

Key Observations :

- Core Modifications: Fused bicyclic structures (e.g., benzofurobenzopyranones) exhibit higher rigidity, which can improve target selectivity .

Physical and Chemical Properties

Comparative physical data highlight substituent impacts:

Notable Trends:

Biological Activity

6-Benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one, a derivative of benzopyran, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure features a benzopyran core with a benzoyl group and a methoxyphenyl substituent, which contribute to its pharmacological properties.

Anticancer Activity

In Vitro Studies

Recent studies have highlighted the anticancer potential of benzopyran derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study reported IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while exhibiting minimal toxicity towards normal HEK-293 cells (IC50 > 100 μM) .

Table 1: Cytotoxicity of Benzopyran Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Selectivity Index (Cancer/Normal) |

|---|---|---|---|

| This compound | MDA-MB-231 | 5.2 - 22.2 | >20 |

| Doxorubicin | MDA-MB-231 | 5 | N/A |

| Benzopyran derivative A | HEK-293 | >100 | N/A |

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis in cancer cells. For example, at a concentration of 5 μM, related compounds have been shown to induce apoptosis by approximately 50.8% in MDA-MB-231 cells . The structure–activity relationship indicates that modifications to the benzopyran scaffold can enhance its cytotoxic effects.

Anti-inflammatory Properties

Beyond anticancer activity, benzopyran derivatives have also been investigated for their anti-inflammatory effects. Compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory conditions .

Case Studies

Case Study 1: Cytotoxicity Evaluation

A series of benzopyran derivatives were evaluated for their cytotoxic effects on six different cancer cell lines including CCRF-CEM (leukemia), SKOV-3 (ovarian), and PC-3 (prostate). The results indicated that certain derivatives exhibited selective antiproliferative activity across all tested lines, with notable efficacy against breast and prostate cancers .

Case Study 2: Structure–Activity Relationship

Research focused on the structure–activity relationship of benzopyran derivatives revealed that specific substitutions on the benzopyran core significantly influenced biological activity. For instance, introducing methoxy groups enhanced both cytotoxicity and selectivity towards cancer cells .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 6-Benzoyl-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ P95 (US) or P1 (EU) particulate filters for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .

- Ventilation : Ensure local exhaust ventilation to minimize airborne dust or vapors. Avoid open handling to prevent inhalation or skin contact .

- First Aid : For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water. Seek medical attention for persistent irritation .

Q. How can researchers synthesize this compound?

- Methodological Answer :

- Key Reagents : Use NaH (60% dispersion in paraffin oil) in THF as a base for deprotonation, and benzyl-protected phenolic intermediates to control regioselectivity .

- Reaction Conditions : Optimize temperature (0°C to room temperature) to prevent side reactions. Monitor progress via TLC or HPLC .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the dihydrobenzopyranone core and substituent positions (e.g., benzoyl and methoxyphenyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C21H18O4) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650 cm) and aromatic C-H bending .

Advanced Research Questions

Q. How can researchers assess the pharmacological potential of this compound, given its structural similarity to flavanones like naringenin?

- Methodological Answer :

- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging. For antiviral or anti-inflammatory effects, use cell-based models (e.g., LPS-induced cytokine release in macrophages) .

- Structure-Activity Relationship (SAR) : Compare substituent effects by synthesizing analogs (e.g., varying methoxy or benzoyl groups) and evaluating potency .

Q. How can missing physicochemical data (e.g., solubility, logP) be addressed experimentally?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents. Use HPLC to quantify solubility .

- logP : Determine via octanol-water partitioning assays or predict using software like ACD/Labs or ChemAxon .

Q. What strategies reconcile conflicting data on compound stability across studies?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways .

- HPLC-PDA Analysis : Monitor degradation products and compare retention times with reference standards .

Q. How can researchers investigate interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or estrogen receptors .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.